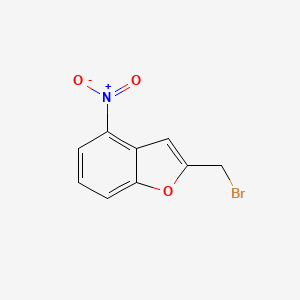
1-(4,4-dimethylcyclohexyl)-1H-pyrazol-5-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
- 1-(4,4-dimethylcyclohexyl)-1H-pyrazol-5-amine: , also known by its systematic name This compound , is a chemical compound with the molecular formula
- It belongs to the class of pyrazole derivatives and contains an amino group (NH₂) attached to the pyrazole ring.
- The compound’s structure features a cyclohexyl group (4,4-dimethylcyclohexyl) at one end of the pyrazole ring.
C11H18N2
.Vorbereitungsmethoden
Synthetic Routes: The synthesis of 1-(4,4-dimethylcyclohexyl)-1H-pyrazol-5-amine involves various methods. One common approach is the reaction of 4,4-dimethylcyclohexanone with hydrazine hydrate under appropriate conditions.
Industrial Production: While industrial-scale production details are proprietary, laboratories typically employ similar synthetic routes.
Analyse Chemischer Reaktionen
Reactions: The compound can undergo various reactions, including
Common Reagents and Conditions: Specific reagents and conditions depend on the desired transformation. For example
Major Products: The major products depend on the specific reaction. For instance, reduction yields the corresponding alcohol.
Wissenschaftliche Forschungsanwendungen
Biology and Medicine: Investigate its biological activity, potential as a drug candidate, or interactions with biological targets.
Industry: Possible applications in agrochemicals, pharmaceuticals, or materials science.
Wirkmechanismus
- The compound’s mechanism of action depends on its specific targets. For instance:
- If it acts as a drug, it may bind to receptors or enzymes, modulating cellular processes.
- If used in materials science, it could influence material properties.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds: While 1-(4,4-dimethylcyclohexyl)-1H-pyrazol-5-amine is unique due to its cyclohexyl substituent, other pyrazole derivatives exist.
Remember that this information is based on available data, and further research may reveal additional insights.
Eigenschaften
Molekularformel |
C11H19N3 |
|---|---|
Molekulargewicht |
193.29 g/mol |
IUPAC-Name |
2-(4,4-dimethylcyclohexyl)pyrazol-3-amine |
InChI |
InChI=1S/C11H19N3/c1-11(2)6-3-9(4-7-11)14-10(12)5-8-13-14/h5,8-9H,3-4,6-7,12H2,1-2H3 |
InChI-Schlüssel |
ASYGAAYBHRNEHK-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(CCC(CC1)N2C(=CC=N2)N)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


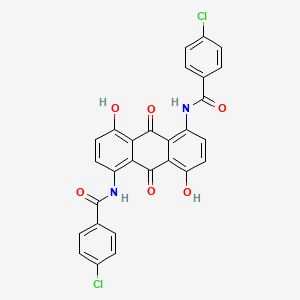
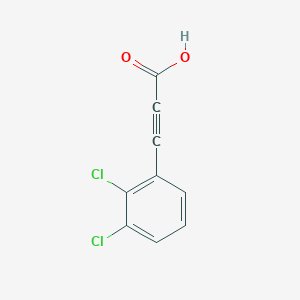

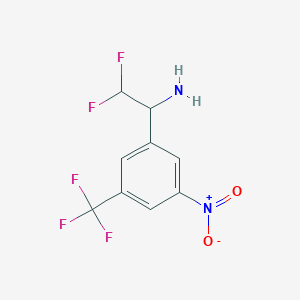


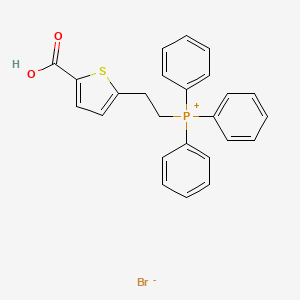


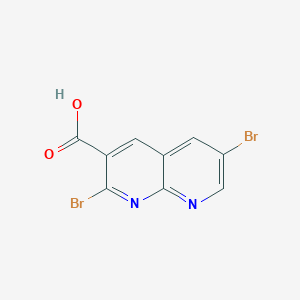
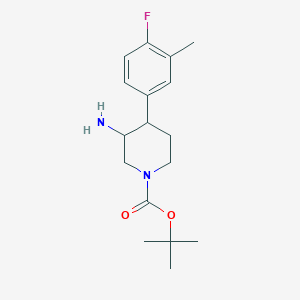
![[1-methyl-2-[(E)-(phenylcarbamoylhydrazinylidene)methyl]pyridin-1-ium-3-yl] N,N-dimethylcarbamate](/img/structure/B13145340.png)
